REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:14]CN(CC)CC.ClC(OC)=O>C(Cl)Cl.CCOC(C)=O.CCCCCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:14])=[O:8] |f:4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed and after 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
0.200 mL methanol was added
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with Et2O
|
Type
|
WASH
|
Details
|
was washed with 5% HCl
|
Type
|
WASH
|
Details
|
was washed with saturated NaHCO3 solution
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |